1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid
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Description
“1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid” is a complex organic compound. It has a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol . It is a spirocyclic compound, which means it contains two rings that share a single atom .
Synthesis Analysis
The synthesis of spirocyclic compounds like “1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid” has been a significant area of research in organic chemistry . Various methods have been reported for the synthesis of these compounds . For instance, one method involves the use of Lewis acid-catalyzed C(sp 3)–H bond functionalization . Another method involves the use of a photochemical reaction .Molecular Structure Analysis
The molecular structure of “1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid” is characterized by a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the two rings orthogonally .Chemical Reactions Analysis
The chemical reactions involving “1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid” are complex and can involve multiple steps . For example, one reaction involves the use of dimethyloxosulfonium methylide, which yields a spiro[cyclopropane-1,9’-fluorene] when used in excess .Future Directions
Spiroindole and spirooxindole scaffolds, which include “1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid”, are very important in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . Therefore, the development of novel synthetic procedures for these compounds is an active research field and will be useful in creating new therapeutic agents .
Properties
IUPAC Name |
1'-methyl-2'-oxospiro[cyclopropane-2,3'-indole]-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-9-5-3-2-4-7(9)12(11(13)16)6-8(12)10(14)15/h2-5,8H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYFZXAOUMHOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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